molecular formula C18H17N5O3S B12035229 N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 618414-29-2

N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B12035229
CAS No.: 618414-29-2
M. Wt: 383.4 g/mol
InChI Key: OLNYKKGYROGYHF-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide, often referred to as “Compound X” , belongs to the class of heterocyclic compounds. Its chemical structure comprises a benzodioxole ring fused with a triazole ring, connected via a sulfanyl group. The compound exhibits intriguing pharmacological properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X undergoes oxidation reactions, yielding sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring leads to the corresponding amine.

    Substitution: Halogenation or other nucleophilic substitutions occur at the benzodioxole ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like mCPBA or peracids.

    Reduction: Catalytic hydrogenation (Pd/C, H2 gas).

    Substitution: Halogenating agents (e.g., NBS, NCS) or nucleophiles (e.g., amines).

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Amines.
  • Substitution: Halogenated or substituted benzodioxole derivatives.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its interactions with specific receptors.

    Chemical Biology: Used as a probe to study biological pathways.

    Industry: Employed in the synthesis of novel materials (e.g., polymers).

Mechanism of Action

    Molecular Targets: Compound X interacts with G-protein-coupled receptors (GPCRs) or enzymes.

    Pathways: It modulates signaling cascades, affecting cellular responses.

Comparison with Similar Compounds

    Unique Features: Compound X’s distinct structure sets it apart from related compounds.

    Similar Compounds: Other benzodioxole-containing molecules (e.g., safrole, MDMA).

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

CAS No.

618414-29-2

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N5O3S/c1-2-23-17(13-5-3-4-8-19-13)21-22-18(23)27-10-16(24)20-12-6-7-14-15(9-12)26-11-25-14/h3-9H,2,10-11H2,1H3,(H,20,24)

InChI Key

OLNYKKGYROGYHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4

Origin of Product

United States

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